N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O4S/c1-2-34-20-11-9-19(10-12-20)31-23(16-27-25(33)22-8-5-15-35-22)28-29-26(31)36-17-24(32)30-14-13-18-6-3-4-7-21(18)30/h3-12,15H,2,13-14,16-17H2,1H3,(H,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZGCASRGGAFHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]furan-2-carboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Formation of the Triazole Ring: The triazole ring is often formed via a cyclization reaction involving hydrazine derivatives and carbonyl compounds.
Coupling Reactions: The indole and triazole moieties are coupled using a sulfanyl linker, which involves thiol-ene click chemistry.
Final Assembly: The furan-2-carboxamide group is introduced through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and sulfanyl moieties.
Reduction: Reduction reactions can target the carbonyl groups within the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: It may act as a lead compound for developing new drugs due to its unique structure and potential biological activity.
Biological Research: The compound can be used to study various biochemical pathways and molecular interactions.
Materials Science: Its structural properties might make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action for N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]furan-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s analogs differ in substituents at the triazole core, sulfanyl-linked groups, and terminal amides. Key comparisons are outlined below:
Table 1: Substituent Variations and Hypothetical Properties
Key Structural and Functional Insights
Position 4 Substitutions: 4-ethoxyphenyl (target) vs. 2,5-dimethoxyphenyl : Ethoxy provides a balance between lipophilicity and steric effects, whereas dimethoxy groups increase polarity and solubility.
Position 5 Sulfanyl-Linked Groups :
- The 2-(2,3-dihydroindol-1-yl)-2-oxoethyl group (target) enables hydrogen bonding via the carbonyl and NH groups, unlike simpler acetamide or fluorophenyl termini in analogs .
Terminal Amides/Carboxamides: Furan-2-carboxamide (target) vs. phenoxyacetamide : The furan ring’s electron-rich nature may enhance π-π interactions, while phenoxy groups offer greater conformational flexibility.
Research Findings and Implications
- Anti-Inflammatory Activity : highlights that substituents like methoxy or ethoxy on the phenyl ring correlate with enhanced anti-exudative activity in triazole derivatives. The target compound’s ethoxy group may offer similar benefits .
- Metabolic Stability : Methoxy and ethoxy groups are less prone to oxidative metabolism compared to alkyl chains, suggesting improved pharmacokinetics .
- Synthetic Feasibility : Copper-catalyzed click chemistry (e.g., ) is a plausible route for synthesizing such triazole derivatives, though yields may vary with substituent complexity .
Biological Activity
N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]furan-2-carboxamide is a complex compound that exhibits a range of biological activities. Its structure combines elements from indole, triazole, and furan moieties, which are known for their pharmacological significance. This article explores the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 440.52 g/mol. The presence of various functional groups contributes to its diverse biological properties.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds featuring indole and triazole structures. For instance, a study demonstrated that triazole derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific compound has shown promise in preclinical models against various cancer types, including breast and prostate cancers .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against several bacterial strains. Research indicates that derivatives containing the triazole ring exhibit significant antibacterial effects due to their ability to interfere with microbial cell wall synthesis. In vitro tests have shown effectiveness against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Anti-inflammatory Effects
Compounds similar to this compound have been reported to exhibit anti-inflammatory properties. These effects are attributed to the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The triazole moiety can inhibit enzymes critical for cancer cell proliferation.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells.
- Modulation of Immune Response : By affecting cytokine production, it may enhance immune responses against pathogens.
Case Studies
Case Study 1: Anticancer Screening
A multicenter study screened a library of compounds similar to this compound against various cancer cell lines. Results indicated that this compound exhibited IC50 values in the low micromolar range for several tested lines, suggesting potent anticancer activity .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, the compound was tested against both gram-positive and gram-negative bacteria. Results showed that it had a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, indicating potential as a new antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
